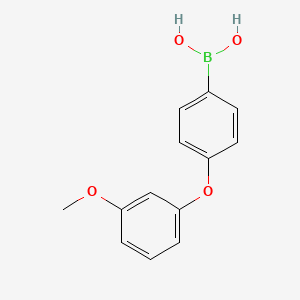
(4-(3-Methoxyphenoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[4-(3-methoxyphenoxy)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methoxyphenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of B-[4-(3-methoxyphenoxy)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents .
Industrial Production Methods: In an industrial setting, the production of B-[4-(3-methoxyphenoxy)phenyl]boronic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .
化学反应分析
Types of Reactions: B-[4-(3-methoxyphenoxy)phenyl]boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the replacement of a halide group on an aryl halide with the boronic acid group, resulting in the formation of a new carbon-carbon bond .
Common Reagents and Conditions: The common reagents used in the reactions involving B-[4-(3-methoxyphenoxy)phenyl]boronic acid include palladium catalysts (such as palladium acetate or palladium chloride), bases (such as potassium carbonate or sodium hydroxide), and solvents (such as toluene, ethanol, or water). The reactions are typically carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation .
Major Products: The major products formed from the reactions involving B-[4-(3-methoxyphenoxy)phenyl]boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Chemistry: In the field of chemistry, B-[4-(3-methoxyphenoxy)phenyl]boronic acid is widely used as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: In biology and medicine, B-[4-(3-methoxyphenoxy)phenyl]boronic acid is used in the synthesis of biologically active compounds, such as pharmaceuticals and natural products. The ability to form carbon-carbon bonds with high precision makes this compound valuable in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, B-[4-(3-methoxyphenoxy)phenyl]boronic acid is used in the production of advanced materials, such as polymers and electronic materials. The compound’s ability to undergo substitution reactions makes it a versatile building block for the synthesis of complex materials with tailored properties .
作用机制
The mechanism of action of B-[4-(3-methoxyphenoxy)phenyl]boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps. First, the palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex. Next, the boronic acid undergoes transmetalation with the palladium-aryl complex, resulting in the formation of a new carbon-carbon bond. Finally, the palladium catalyst is regenerated through reductive elimination, completing the catalytic cycle .
相似化合物的比较
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
- 4-Cyanophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-tert-Butylphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Nitrophenylboronic acid
Uniqueness: B-[4-(3-methoxyphenoxy)phenyl]boronic acid is unique due to the presence of the 3-methoxyphenoxy group, which imparts distinct electronic and steric properties to the compound. This makes it particularly useful in reactions where selective formation of carbon-carbon bonds is required. Additionally, the compound’s ability to undergo substitution reactions with high precision makes it a valuable reagent in the synthesis of complex organic molecules .
属性
分子式 |
C13H13BO4 |
|---|---|
分子量 |
244.05 g/mol |
IUPAC 名称 |
[4-(3-methoxyphenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO4/c1-17-12-3-2-4-13(9-12)18-11-7-5-10(6-8-11)14(15)16/h2-9,15-16H,1H3 |
InChI 键 |
SENHVWJXLQKZJM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















